molecular formula C43H45F23O11 B12728727 33,33,34,34,35,35,36,36,37,37,38,38,39,39,40,40,41,42,42,42-Icosafluoro-41-(trifluoromethyl)-2,5,8,11,14,17,20,23,26,29-decaoxodotetracontan-31-ol CAS No. 93776-10-4

33,33,34,34,35,35,36,36,37,37,38,38,39,39,40,40,41,42,42,42-Icosafluoro-41-(trifluoromethyl)-2,5,8,11,14,17,20,23,26,29-decaoxodotetracontan-31-ol

Cat. No.: B12728727
CAS No.: 93776-10-4
M. Wt: 1174.8 g/mol
InChI Key: NFDIWGSYOGEYNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Palm kernel acid is obtained from palm kernel oil, which is extracted from the seeds of the oil palm tree. The seeds are crushed, and the oil is extracted through pressing or solvent methods. The oil is then hydrolyzed with water, breaking it down into fatty acids and glycerol. The fatty acids, including palm kernel acid, are purified through neutralization, bleaching, and deodorization .

Chemical Reactions Analysis

Palm kernel acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form peroxides and other oxidation products.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo substitution reactions to form esters and other derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts for esterification reactions. Major products formed from these reactions include peroxides, alcohols, and esters.

Scientific Research Applications

Palm kernel acid has a wide range of scientific research applications:

Mechanism of Action

Palm kernel acid exerts its effects primarily through its surfactant and emulsifying properties. It reduces the surface tension of liquids, allowing them to mix more easily. This property is utilized in various formulations to improve the stability and texture of products. The molecular targets and pathways involved include interactions with lipid bilayers and proteins in cell membranes.

Comparison with Similar Compounds

Palm kernel acid is similar to other fatty acids such as stearic acid, lauric acid, and coconut acid. it is unique in its specific composition and properties derived from palm kernel oil. Similar compounds include:

Palm kernel acid stands out due to its specific fatty acid profile and its widespread use in the cosmetic and personal care industries.

Properties

CAS No.

93776-10-4

Molecular Formula

C43H45F23O11

Molecular Weight

1174.8 g/mol

IUPAC Name

33,33,34,34,35,35,36,36,37,37,38,38,39,39,40,40,41,42,42,42-icosafluoro-31-hydroxy-41-(trifluoromethyl)dotetracontane-2,5,8,11,14,17,20,23,26,29-decone

InChI

InChI=1S/C43H45F23O11/c1-22(67)2-3-23(68)4-5-24(69)6-7-25(70)8-9-26(71)10-11-27(72)12-13-28(73)14-15-29(74)16-17-30(75)18-19-31(76)20-32(77)21-33(44,45)35(47,48)37(51,52)39(55,56)41(59,60)40(57,58)38(53,54)36(49,50)34(46,42(61,62)63)43(64,65)66/h32,77H,2-21H2,1H3

InChI Key

NFDIWGSYOGEYNO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC(=O)CCC(=O)CCC(=O)CCC(=O)CCC(=O)CCC(=O)CCC(=O)CCC(=O)CCC(=O)CC(CC(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.